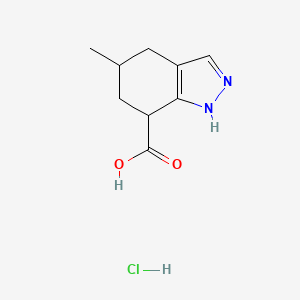

5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride

Vue d'ensemble

Description

“5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride” is a chemical compound that belongs to the class of indazoles . Indazoles are heterocyclic aromatic organic compounds that have a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .

Synthesis Analysis

The synthesis of indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters . They were treated with hydrazine hydrate in ethanol under reflux to give compounds . The mechanism of this second step was different from the expected one. Dehydration was faster than cyclization, and the cyclic intermediates formed in the reaction course were unstable and easily underwent amido-imidol tautomerism, yielding stable 1H-indazoles .Molecular Structure Analysis

The stereochemistry of a six-membered ring of the fused indazoles resembled that of keto esters . From the HMBC correlations, the indazole structure was confirmed as 1H-indazole . The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .Applications De Recherche Scientifique

Anti-inflammatory Properties : A study explored the synthesis of a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, demonstrating significant anti-inflammatory activity in the carrageenan edema test, especially for 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid (Nagakura et al., 1979).

Structural Analysis and Synthesis Techniques : Another research focused on the synthesis and structural analysis of novel 4,5,6,7-tetrahydro-1H-indazoles, providing insights into the chemical properties and potential applications of these compounds (Murugavel et al., 2010).

Antispermatogenic Agents : Research on the synthesis of halogenated 1-benzylindazole-3-carboxylic acids, including studies on their effects on testicular weight and inhibition of spermatogenesis, has indicated potent antispermatogenic activity for certain derivatives (Corsi & Palazzo, 1976).

Thermochemical Studies : The enthalpy of formation for various indazoles, including 1H-indazole-6-carboxylic acid and its derivatives, was investigated to understand their energetic and structural properties, which are crucial for potential applications (Orozco-Guareño et al., 2019).

Pharmacological Activities : Indazole derivatives, including tetrahydroindazoles, are known for their diverse pharmacological activities, as evidenced by a novel derivative synthesized in a study (Hariyanti et al., 2020).

Herbicidal Activity : A study on 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives demonstrated potent herbicidal activity against annual weeds in paddy fields, highlighting the agricultural applications of these compounds (Hwang et al., 2005).

Orientations Futures

The universal requirements on heterocyclic compounds for their potential activities against microorganisms and significance in the pharmaceutical field prompted us to synthesize indazoles from cyclic keto esters . From the observed biological activities of the indazole moiety, it is concluded that the medicinal properties of indazole have to be explored in the near future for the treatment of various pathological conditions .

Propriétés

IUPAC Name |

5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c1-5-2-6-4-10-11-8(6)7(3-5)9(12)13;/h4-5,7H,2-3H2,1H3,(H,10,11)(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOONGBHGNDLRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C(C1)C=NN2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-4,5,6,7-tetrahydro-1H-indazole-7-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1383307.png)

![2-[(3,3-Dimethylbutan-2-yl)amino]ethan-1-ol hydrochloride](/img/structure/B1383316.png)

![tert-butyl 2-[N-(morpholin-2-ylmethyl)methanesulfonamido]acetate](/img/structure/B1383329.png)